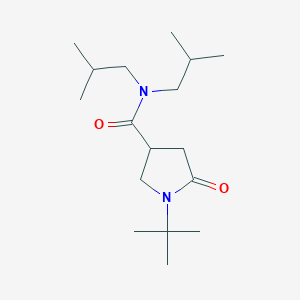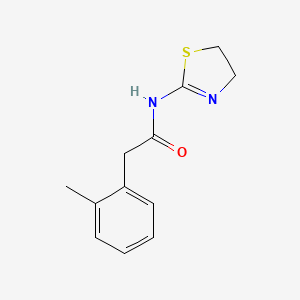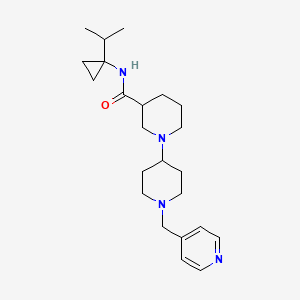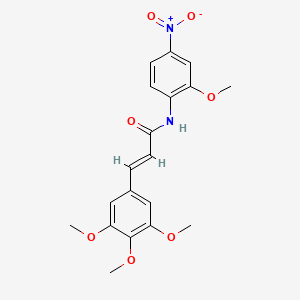
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. Its structure includes a pyrrolidine ring, which is a five-membered lactam, substituted with tert-butyl and bis(2-methylpropyl) groups. This compound may be of interest in various fields of chemistry and pharmacology due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.
Addition of the bis(2-methylpropyl) Groups: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but different position of the carboxamide group.
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The uniqueness of 1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its isomers and analogs.
特性
IUPAC Name |
1-tert-butyl-N,N-bis(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-12(2)9-18(10-13(3)4)16(21)14-8-15(20)19(11-14)17(5,6)7/h12-14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLAXYMOWGRVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CC(=O)N(C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5257747.png)
![N-allyl-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5257752.png)
![5-[(tetrahydro-2-furanylmethyl)amino]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5257757.png)
![4-[(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5257759.png)


![2-(5-fluoro-2-methylphenyl)-N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5257780.png)
![N-benzyl-N'-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]sulfamide](/img/structure/B5257790.png)

![N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5257807.png)
![1-[3-(4-chlorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B5257834.png)
![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5257835.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5257843.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1H-imidazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5257848.png)
